![molecular formula C21H16FN3O3S B2869560 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1797729-31-7](/img/structure/B2869560.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
A study by Fallah-Tafti et al. (2011) described the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with structural similarities to the chemical , for their Src kinase inhibitory and anticancer activities. These compounds were found to inhibit c-Src kinase and showed promising inhibition of cell proliferation in various cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. This highlights the potential therapeutic applications of such compounds in cancer treatment (Fallah-Tafti et al., 2011).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Stec et al. (2011) investigated the structure-activity relationships of PI3K/mTOR dual inhibitors, focusing on improving metabolic stability by exploring various 6,5-heterocycles. Their work, while not directly mentioning the exact chemical compound, involves structural analogs that aim to address metabolic deacetylation issues, suggesting the importance of such compounds in the development of cancer therapeutics with enhanced stability (Stec et al., 2011).
Peripheral Benzodiazepine Receptor Study
Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), compared to central benzodiazepine receptors (CBRs). These compounds, including radiolabeled versions, showed potential for use in imaging PBR expression in neurodegenerative disorders, demonstrating the compound's relevance in neurological research (Fookes et al., 2008).
Antimicrobial and Antibacterial Activities
Juddhawala et al. (2011) discussed the synthesis and evaluation of N-chloro aryl acetamide substituted thiazole and 2,4-thazolidinedione derivatives for their in vitro antibacterial activity against various bacterial strains. This research illustrates the potential of such compounds in developing new antibacterial agents (Juddhawala et al., 2011).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-7-3-1-5-13(15)21-24-17(12-29-21)14-6-2-4-8-16(14)23-18(26)11-25-19(27)9-10-20(25)28/h1-8,12H,9-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJOPWMNCVHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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